

Application Note: Quantitative Analysis of Hydrogen Sulfite using Iodometric Titration

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Compound of Interest

Compound Name: Hydrogen sulfite

Cat. No.: B076917

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Introduction

Hydrogen sulfite (HSO_3^-) and sulfite (SO_3^{2-}) are common additives in food, beverages (like wine), and pharmaceuticals, where they act as preservatives and antioxidants. They are also prevalent in industrial process waters, such as in the pulp and paper industry and in boiler water treatment, to prevent oxidative damage.[1][2] Accurate quantification of these species is crucial for quality control, regulatory compliance, and process optimization. Iodometric titration is a reliable and widely adopted classical analytical method for determining the concentration of **hydrogen sulfite** and sulfite in various samples.[3]

This application note details the principles and protocols for the quantitative analysis of **hydrogen sulfite** using both direct and indirect (back) iodometric titration methods.

Principle of Analysis

Iodometric titration for sulfite analysis is a redox titration method. In an acidic medium, iodide ions (I^-) are not readily oxidized by air. However, iodine (I_2) is a moderately strong oxidizing agent that reacts with sulfite (or **hydrogen sulfite**) and oxidizes it to sulfate (SO_4^{2-}), while iodine itself is reduced to iodide ions.

The overall reaction is: $\text{SO}_3^{2-} + \text{I}_2 + \text{H}_2\text{O} \rightarrow \text{SO}_4^{2-} + 2\text{I}^- + 2\text{H}^+$

The endpoint of the titration is detected using a starch indicator. Starch forms a deep blue-black complex with excess iodine. The disappearance or appearance of this blue color signals

the completion of the reaction.

There are two primary approaches to iodometric titration for sulfite analysis:

- **Direct Titration:** The sample containing sulfite is directly titrated with a standardized iodine solution. The endpoint is reached when all the sulfite has reacted, and the first excess of iodine turns the starch indicator blue. This method is suitable for samples with relatively high concentrations of sulfite and minimal interfering substances.
- **Indirect (Back) Titration:** An excess and known amount of a standardized iodine solution is added to the sample. The unreacted iodine is then titrated with a standardized sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution.^[4] The endpoint is the disappearance of the blue starch-iodine complex.^{[1][5]} This method is often preferred as it can minimize the loss of volatile sulfur dioxide from acidic solutions and reduce errors from slow reactions.^[6]

Interferences

Several substances can interfere with the iodometric determination of sulfite, leading to inaccurate results. These include:

- **Other reducing agents:** Substances like sulfide (S^{2-}), thiosulfate ($\text{S}_2\text{O}_3^{2-}$), and ferrous iron (Fe^{2+}) can also be oxidized by iodine, leading to a positive interference (higher apparent sulfite concentration).^{[5][7]}
- **Oxidizing agents:** The presence of oxidizing agents can react with iodide to form iodine, causing a negative interference.
- **Nitrite (NO_2^-):** Nitrite ions can react with iodide in acidic solutions to produce iodine, leading to erroneously high results.^[4] This interference can be eliminated by the addition of sulfamic acid.^{[1][5][7]}
- **Copper (II) ions (Cu^{2+}):** Copper ions can catalyze the atmospheric oxidation of sulfite to sulfate, resulting in lower measured sulfite concentrations.^{[2][7]} The addition of a complexing agent like EDTA can mitigate this interference.^{[1][5][7]}
- **Sample Handling:** Sulfite solutions are susceptible to air oxidation, which can be accelerated by agitation and elevated temperatures.^{[2][5]} Therefore, samples should be analyzed

promptly after collection with minimal exposure to air.^{[2][5]}

Experimental Protocols

Preparation of Reagents

- Standard Potassium Iodate (KIO_3) Solution (0.02 N):
 - Accurately weigh approximately 0.713 g of primary standard grade potassium iodate (dried at 105°C).
 - Dissolve it in deionized water in a 1 L volumetric flask.
 - Dilute to the mark with deionized water and mix thoroughly.
- Standard Sodium Thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) Solution (0.1 N):
 - Dissolve approximately 25 g of $\text{Na}_2\text{S}_2\text{O}_3 \cdot 5\text{H}_2\text{O}$ in 1 L of freshly boiled and cooled deionized water.
 - Add about 0.1 g of sodium carbonate (Na_2CO_3) to stabilize the solution.
 - Store in a dark, well-stoppered bottle.
 - Standardize this solution against the standard KIO_3 solution.
- Standard Iodine (I_2) Solution (0.1 N):
 - Dissolve about 40 g of potassium iodide (KI) in 25 mL of deionized water.
 - Weigh approximately 12.7 g of iodine crystals and add to the concentrated KI solution.
 - Stir until the iodine is completely dissolved.
 - Dilute the solution to 1 L with deionized water.
 - Store in a dark, glass-stoppered bottle.
 - Standardize this solution against the standard sodium thiosulfate solution.

- Starch Indicator Solution (0.5%):
 - Make a paste of 0.5 g of soluble starch in a small amount of cold deionized water.
 - Pour the paste into 100 mL of boiling deionized water with constant stirring.
 - Boil for a few minutes until the solution is clear.
 - Let it cool before use. A preservative like salicylic acid may be added for longer shelf life.
[8]
- Sulfuric Acid (H_2SO_4), 1 M:
 - Slowly and carefully add 56 mL of concentrated sulfuric acid to about 500 mL of deionized water in a beaker, with constant stirring.
 - Allow the solution to cool to room temperature.
 - Dilute to 1 L with deionized water.

Standardization of Sodium Thiosulfate Solution

- Pipette 25.00 mL of the standard KIO_3 solution into a 250 mL Erlenmeyer flask.
- Add about 2 g of potassium iodide (KI) and 10 mL of 1 M sulfuric acid.
- The solution will turn a deep brown due to the liberation of iodine.
- Titrate immediately with the prepared sodium thiosulfate solution until the solution becomes a pale yellow.
- Add 2 mL of starch indicator solution. The solution will turn dark blue.
- Continue the titration dropwise until the blue color disappears.
- Record the volume of sodium thiosulfate solution used.
- Repeat the titration at least two more times and calculate the average molarity.

Standardization of Iodine Solution

- Pipette 25.00 mL of the iodine solution into a 250 mL Erlenmeyer flask.
- Titrate with the standardized sodium thiosulfate solution until the solution is pale yellow.
- Add 2 mL of starch indicator solution and continue titrating until the blue color disappears.
- Record the volume of sodium thiosulfate solution used.
- Repeat the titration at least two more times and calculate the average molarity.

Protocol for Direct Titration of Hydrogen Sulfite

- Pipette a known volume of the sample containing **hydrogen sulfite** into a 250 mL Erlenmeyer flask.
- Dilute with about 50 mL of deionized water.
- Add 10 mL of 1 M sulfuric acid.
- Add 2 mL of starch indicator solution.
- Titrate with the standardized iodine solution until the first permanent blue color appears.
- Record the volume of iodine solution used.
- Perform a blank titration using deionized water instead of the sample.

Protocol for Indirect (Back) Titration of Hydrogen Sulfite

- Pipette a known volume of the sample containing **hydrogen sulfite** into a 250 mL Erlenmeyer flask.
- Pipette an excess and accurately known volume of the standardized iodine solution into the flask.
- Add 10 mL of 1 M sulfuric acid. Swirl gently and allow the reaction to proceed for about 5 minutes.

- Titrate the excess, unreacted iodine with the standardized sodium thiosulfate solution until the solution becomes pale yellow.
- Add 2 mL of starch indicator solution. The solution will turn dark blue.
- Continue the titration with sodium thiosulfate until the blue color disappears.
- Record the volume of sodium thiosulfate solution used.
- Perform a blank titration by repeating the procedure without the sample.

Data Presentation

The results of the titrations can be summarized in the following tables for clarity and comparison.

Table 1: Standardization of Sodium Thiosulfate Solution

Trial	Volume of KIO_3 (mL)	Initial Burette Reading (mL)	Final Burette Reading (mL)	Volume of $\text{Na}_2\text{S}_2\text{O}_3$ (mL)	Molarity of $\text{Na}_2\text{S}_2\text{O}_3$ (mol/L)
1	25.00				
2	25.00				
3	25.00				
Average					

Table 2: Standardization of Iodine Solution

Trial	Volume of I ₂ (mL)	Initial Burette Reading (mL)	Final Burette Reading (mL)	Volume of Na ₂ S ₂ O ₃ (mL)	Molarity of I ₂ (mol/L)
1	25.00				
2	25.00				
3	25.00				
Average					

Table 3: Direct Titration of **Hydrogen Sulfite** Sample

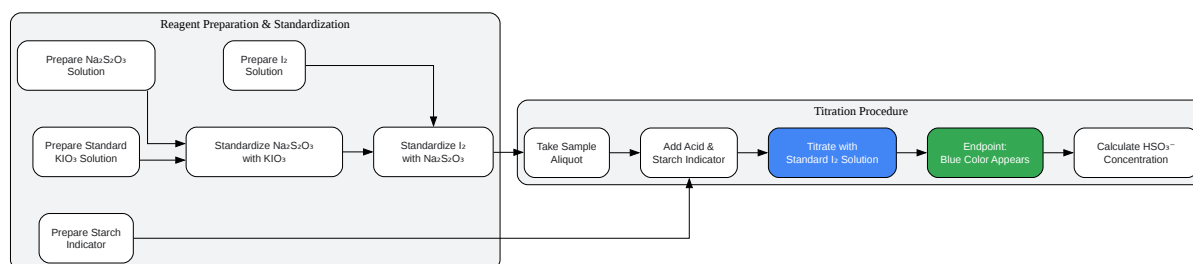
Trial	Volume of Sample (mL)	Initial Burette Reading (mL)	Final Burette Reading (mL)	Volume of I ₂ (mL)	Concentrati on of HSO ₃ ⁻ (mg/L)
1					
2					
3					
Average					

Table 4: Indirect (Back) Titration of **Hydrogen Sulfite** Sample

Trial	Volume of Sample (mL)	Volume of I ₂ added (mL)	Initial Burette Reading (Na ₂ S ₂ O ₃) (mL)	Final Burette Reading (Na ₂ S ₂ O ₃) (mL)	Volume of Na ₂ S ₂ O ₃ (mL)	Concentration of HSO ₃ ⁻ (mg/L)
1						
2						
3						
Average						

Visualizations

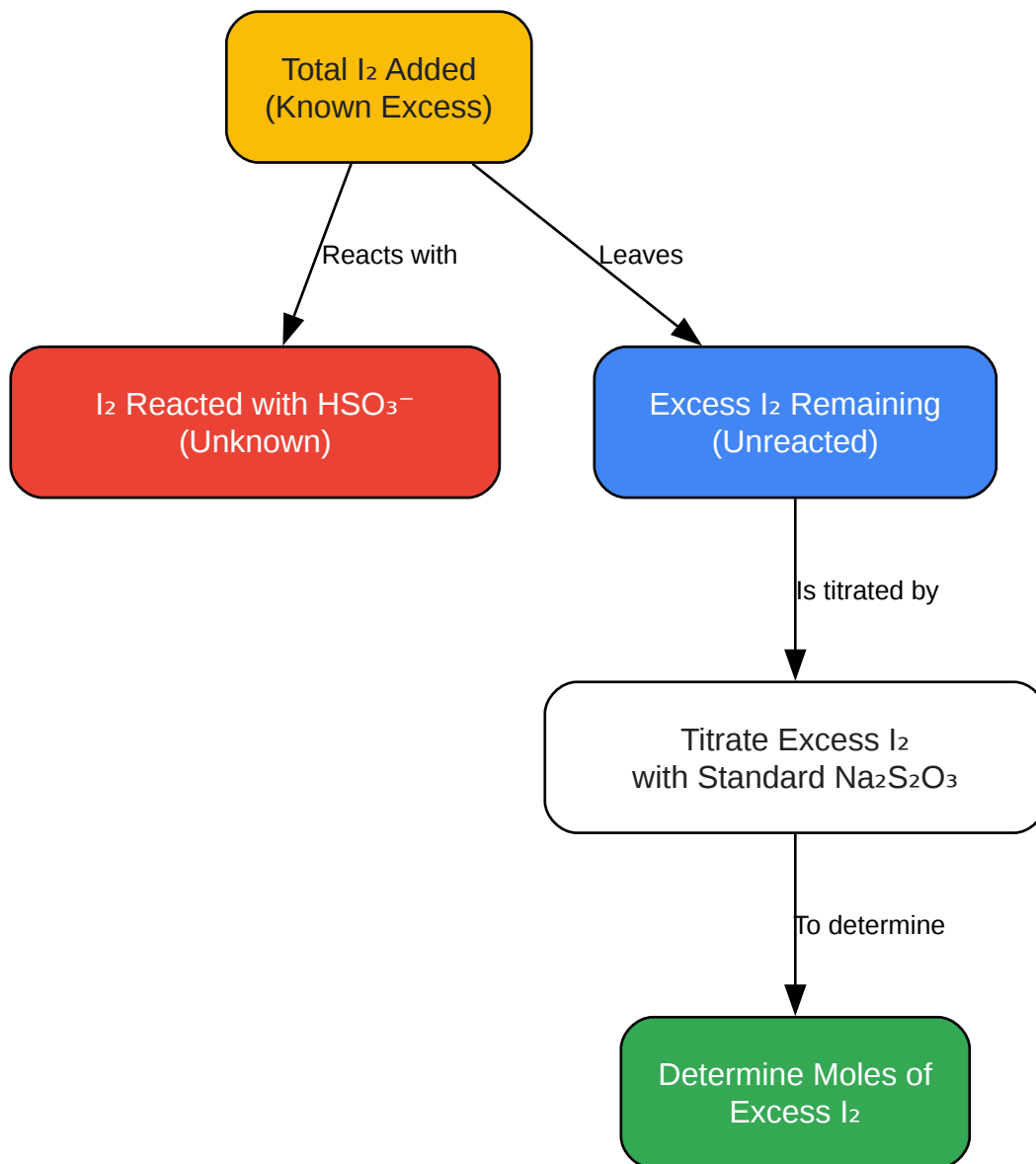
Experimental Workflow for Iodometric Titration



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Caption: Workflow for the direct iodometric titration of **hydrogen sulfite**.

Logical Relationship of Indirect (Back) Titration



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Caption: Logical flow of the indirect (back) iodometric titration method.

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